1-(2-Fluorophenoxy)propan-2-amine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

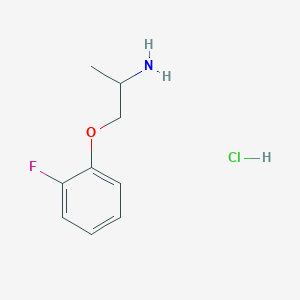

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted phenoxypropamines. The complete International Union of Pure and Applied Chemistry name is this compound, which accurately describes the molecular architecture through its systematic breakdown. The base structure consists of a propan-2-amine backbone, where the amine group is positioned at the second carbon of the propyl chain. The phenoxy substitution occurs at the first carbon position, with the phenyl ring bearing a fluorine substituent at the ortho position relative to the oxygen linkage.

The structural representation reveals a linear arrangement beginning with the amine-bearing propyl chain, followed by an ether linkage to the fluorinated benzene ring. The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CC(N)COC1=CC=CC=C1F.[H]Cl, which provides a textual description of the connectivity pattern. This notation indicates the presence of a methyl group attached to the amine-bearing carbon, a methylene bridge connecting to the phenoxy oxygen, and the fluorine substituent positioned ortho to the ether oxygen on the benzene ring. The hydrochloride salt formation is represented by the separate hydrogen chloride component in the Simplified Molecular Input Line Entry System string.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence the compound's physical and chemical properties. The ether linkage provides conformational flexibility between the phenyl ring and the propylamine chain, while the fluorine substitution introduces electronic effects that modify the electron density distribution throughout the aromatic system. The hydrochloride salt formation typically involves protonation of the amine nitrogen, creating a positively charged ammonium center that forms ionic interactions with the chloride counter-ion.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 1420680-62-1, which serves as the unique identifier for this specific compound in chemical databases and regulatory systems. This registry number distinguishes this particular compound from closely related structural analogs, including the 3-fluorophenoxy and 4-fluorophenoxy positional isomers, as well as the free base form without the hydrochloride salt.

Alternative chemical names and synonyms for this compound reflect different nomenclature systems and naming conventions used across various chemical databases and suppliers. The compound may also be referenced through its molecular formula-based descriptions or through trade names used by different chemical suppliers. The systematic name variations may include different arrangements of the substituent descriptors while maintaining the core structural identification.

The registry system classification places this compound within the broader category of fluorinated organic compounds, specifically as a member of the phenoxypropylamine family. The Chemical Abstracts Service number provides cross-referencing capabilities with other chemical databases, including PubChem, ChemSpider, and European Chemical Agency registration systems. This standardized identification system facilitates accurate communication and documentation across research, commercial, and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₉H₁₃ClFNO, which accounts for all constituent atoms in both the organic base and the hydrochloride salt components. This formula represents a composition of nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular structure incorporates the characteristic elements of fluorinated aromatic compounds while maintaining the basic phenoxypropylamine framework.

| Molecular Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₁₃ClFNO | - |

| Molecular Weight | 205.66 | grams per mole |

| Carbon Content | 9 | atoms |

| Hydrogen Content | 13 | atoms |

| Chlorine Content | 1 | atom |

| Fluorine Content | 1 | atom |

| Nitrogen Content | 1 | atom |

| Oxygen Content | 1 | atom |

The molecular weight of 205.66 grams per mole reflects the combined mass contributions from all constituent atoms, including the hydrochloride salt component. This molecular weight places the compound within the typical range for small molecule pharmaceutical intermediates and research chemicals. The incorporation of both fluorine and chlorine atoms contributes to the overall molecular mass while introducing specific electronic and steric effects that influence the compound's chemical behavior.

The elemental composition analysis reveals the relative abundance of different atomic components within the molecular structure. Carbon represents the largest atomic contribution by count, consistent with the organic aromatic framework, while the heteroatoms (nitrogen, oxygen, fluorine, and chlorine) provide functional diversity and specific chemical properties. The hydrogen content includes both the organic hydrogen atoms and the acidic hydrogen from the hydrochloride salt formation.

The molecular formula comparison with related compounds in the phenoxypropylamine series demonstrates the specific structural modifications introduced by the fluorine substitution pattern and salt formation. The presence of the hydrochloride salt increases the molecular weight by approximately 36.5 mass units compared to the free base form, while also significantly affecting the compound's solubility characteristics and crystalline properties.

Properties

IUPAC Name |

1-(2-fluorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQDDOCQDGCDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenoxy)propan-2-amine hydrochloride, a compound with the chemical formula C10H12ClFNO, is notable for its potential biological activities. It is a member of the phenoxypropanamine class, which has been investigated for various pharmacological effects, including neuropharmacological and antimicrobial properties. This article aims to summarize the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring that enhances its biological interactions. The presence of the amine group allows for potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12ClFNO |

| CAS Number | 1420680-62-1 |

| Molecular Weight | 217.66 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research suggests that its structure allows it to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neuropsychiatric disorders. Studies on related compounds have shown promising results in modulating serotonin receptors, which could lead to antidepressant or anxiolytic effects.

Case Study: Antidepressant Activity

A study evaluating the antidepressant-like effects of structurally related compounds revealed significant reductions in immobility time during forced swim tests in rodents, indicating potential efficacy in mood disorders. This effect was hypothesized to be linked to increased serotonin levels due to receptor modulation.

Anticancer Potential

Emerging research indicates that compounds within this chemical class may exhibit anticancer properties. For example, derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), suggesting that this compound could also be explored for similar activities.

| Cell Line | Viability Reduction (%) |

|---|---|

| A549 (Lung Cancer) | 35.0% |

| Caco-2 (Colon Cancer) | 39.8% |

Scientific Research Applications

Scientific Research Applications

1-(2-Fluorophenoxy)propan-2-amine hydrochloride has several applications across different scientific domains:

Medicinal Chemistry

- Neuropharmacology: The compound is investigated for its interactions with neurotransmitter systems, particularly regarding its potential as an antidepressant or anxiolytic agent. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, suggesting a potential for therapeutic use in mood disorders.

- Antitumor Activity: Recent studies have explored the compound's effects on cancer cell lines, indicating potential cytotoxic properties. The fluorine substitution may enhance biological activity by improving binding affinity to target proteins involved in tumor growth.

Chemical Biology

- Bioconjugation Studies: The unique structure of this compound allows it to serve as a building block in the synthesis of more complex molecules for biological studies. Its fluorinated moiety can be used in imaging studies due to the distinct properties of fluorine in NMR spectroscopy.

Case Studies

Several case studies highlight the applications of this compound:

-

Antidepressant Activity:

- A study published in the Journal of Medicinal Chemistry examined a series of fluorinated phenyl ethers, including derivatives of 1-(2-Fluorophenoxy)propan-2-amine. Results indicated enhanced serotonin reuptake inhibition compared to non-fluorinated analogs, suggesting a promising direction for developing new antidepressants.

-

Cancer Research:

- Research conducted at a leading cancer institute investigated the cytotoxic effects of various substituted phenyl ethers on breast cancer cell lines. The study found that 1-(2-Fluorophenoxy)propan-2-amine exhibited significant inhibition of cell proliferation, warranting further exploration into its mechanism of action.

-

Fluorine in Drug Design:

- A comprehensive review highlighted the role of fluorine in drug design, emphasizing compounds like 1-(2-Fluorophenoxy)propan-2-amine for their ability to enhance metabolic stability and bioavailability. This review underscored the importance of such compounds in developing next-generation therapeutics.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substitution Patterns

Key Observations:

- Substituent Position: The ortho-fluorine in 1-(2-fluorophenoxy)propan-2-amine HCl introduces steric hindrance and electronic effects distinct from para-fluoro analogs (e.g., 1-(4-fluorophenyl)propan-2-amine HCl) .

- Ring Systems : Cyclopropane-containing analogs (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine HCl) may enhance rigidity and metabolic resistance compared to open-chain structures .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Profiles

Key Observations:

- Lipophilicity: The trifluoromethyl group in fenfluramine HCl increases LogP compared to mono-fluoro analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolism : Para-fluoro derivatives (e.g., 1-(4-fluorophenyl)propan-2-amine HCl) show higher metabolic stability due to reduced CYP450 interaction compared to ortho-substituted compounds .

- Therapeutic Potential: Ortetamine HCl’s stimulant properties highlight the role of methyl substituents in abuse liability, contrasting with fluorophenoxy derivatives lacking such activity .

Regulatory Status:

- Controlled Substances: Ortetamine HCl is regulated due to structural similarity to amphetamines, whereas fluorophenoxy derivatives lack current scheduling .

- Safety Data: Limited toxicity data exist for ortho-fluoro analogs, necessitating further preclinical evaluation .

Preparation Methods

Reductive Amination

- Reagents: Sodium cyanoborohydride and ammonium acetate in methanol.

- Conditions: Reaction at room temperature for approximately 16 hours.

- Process: The ketone undergoes reductive amination, where the ketone carbonyl is converted to an amine via an imine intermediate, which is reduced by sodium cyanoborohydride.

- Yield: Low to moderate yields after purification by column chromatography.

This method is a classical chemical approach to amine synthesis from ketones and has been demonstrated for related compounds.

Enzymatic Transamination

- Enzymes: Transaminases sourced from various microorganisms.

- Substrate: 1-(2-fluorophenoxy)propan-2-one.

- Outcome: Production of enantiomerically enriched amines with high enantiomeric excess (91–99% ee).

- Advantages: High stereoselectivity and mild reaction conditions.

This biocatalytic approach has been successfully applied to similar 1-(2-halophenoxy)propan-2-ones, providing access to optically active amines important for pharmaceutical applications.

Formation of Hydrochloride Salt

The free amine obtained from either reductive amination or enzymatic transamination is converted to its hydrochloride salt by treatment with hydrochloric acid.

- Procedure: The amine is dissolved in an appropriate solvent (e.g., ethanol), and hydrochloric acid is added to precipitate the hydrochloride salt.

- Purpose: The hydrochloride salt form improves the compound’s stability, solubility, and handling properties for further use.

Summary Table of Preparation Methods

| Step | Method/Conditions | Reagents/Enzymes | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Synthesis of ketone intermediate | Alkylation in refluxing acetone | 2-Fluorophenol, chloroacetone, K2CO3, KI | High to quantitative | Classic nucleophilic substitution |

| Reductive amination | Room temp, 16 h | Sodium cyanoborohydride, ammonium acetate | Low to moderate | Chemical method, racemic product |

| Enzymatic transamination | Biotransformation with transaminases | Transaminases (various sources) | High enantiomeric excess (91–99%) | Mild, stereoselective |

| Hydrochloride salt formation | Acid treatment | Hydrochloric acid | Quantitative | Improves stability and solubility |

Research Findings and Analysis

- The alkylation step using potassium carbonate and potassium iodide as base and catalyst respectively is efficient and broadly applicable to halogen-substituted phenols, including 2-fluorophenol.

- Reductive amination with sodium cyanoborohydride is a straightforward chemical approach but may yield racemic mixtures and moderate yields, necessitating further purification.

- Enzymatic transamination offers a highly stereoselective alternative, producing enantiomerically enriched amines crucial for bioactive compound synthesis, with yields suitable for preparative scale.

- The hydrochloride salt formation is a standard procedure to enhance the physicochemical properties of the amine for pharmaceutical use.

Q & A

Q. What are the key physicochemical properties of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride, and how do they influence experimental design?

The compound (CAS 74702-88-8, C₉H₁₃ClFN, MW 189.66) is a fluorinated phenoxypropane derivative. Key properties include:

- Solubility : Hydrochloride salts are typically soluble in polar solvents (e.g., water, methanol), critical for in vitro assays.

- Stability : Fluorine substitution enhances metabolic stability but may require storage in inert atmospheres to prevent decomposition .

- pKa : The amine group (pKa ~9–10) affects protonation states in biological buffers, influencing receptor binding studies.

Experimental Design : Use polar aprotic solvents for synthesis and characterization. Stability tests under varying pH/temperature are recommended to optimize storage conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

- GC-MS/FTIR-ATR : For purity assessment and functional group identification (e.g., C-F stretch at 1100–1250 cm⁻¹) .

- HPLC-TOF : High-resolution mass spectrometry confirms molecular weight (189.66 g/mol) and detects impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .

- XRD : Resolves crystalline structure, critical for verifying hydrochloride salt formation .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis due to potential amine volatility.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste separately for incineration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

ICReDD’s reaction path search methods integrate quantum mechanics (QM) and machine learning (ML) to predict optimal conditions:

- QM Calculations : Model fluorophenoxy-amine coupling energetics to identify catalysts (e.g., Pd/C for aryl ether formation).

- ML-Driven DOE : Prioritize reaction parameters (temperature, solvent polarity) to maximize yield and minimize side-products (e.g., dehalogenation) .

- Example Workflow : Combine DFT-based transition-state analysis with robotic high-throughput screening to validate computational predictions .

Q. How can enantiomeric purity be ensured, and what are its implications in pharmacological studies?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .

- Pharmacological Impact : Enantiomers may exhibit divergent binding affinities for targets like monoamine transporters. For example, (S)-enantiomers often show higher CNS activity .

Q. How do structural modifications (e.g., fluorination) affect metabolic stability and toxicity?

Q. How can contradictory spectroscopic data (e.g., NMR vs. FTIR) be resolved during characterization?

- Case Study : Discrepancies in NH/OH peaks (NMR) vs. C-F stretches (FTIR) may arise from solvent interactions or salt formation.

- Resolution : Cross-validate with X-ray crystallography or titrate D₂O into NMR samples to identify exchangeable protons .

Methodological Challenges and Innovations

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation (e.g., amine hydrochloridation).

- Quality Metrics : Track critical parameters (e.g., residual solvent levels via GC) to meet ICH Q3C guidelines .

Q. How can this compound be leveraged in designing novel CNS-targeted therapeutics?

Q. What advanced techniques are used to study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to serotonin/dopamine transporters (KD values).

- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.